molecular formula C7H5NO3 B1612428 5-hydroxybenzo[d]oxazol-2(3H)-one CAS No. 54209-92-6

5-hydroxybenzo[d]oxazol-2(3H)-one

Cat. No. B1612428
CAS RN: 54209-92-6
M. Wt: 151.12 g/mol
InChI Key: QBUICLNAZOIKFL-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-2(3H)-ones are considered as key intermediates in the synthesis of pharmaceutical products, organic dyes, and OLED materials among others .


Synthesis Analysis

An environmentally benign protocol for the selective mono-halogenation of benzo[d]oxazol-2(3H)-ones has been proposed. Several chloro- and bromo-substituted BOA derivatives were prepared within less than an hour with high to excellent yields (75%–93%) via this novel, green, and energy sufficient method .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various physicochemical and spectroscopic approaches .


Chemical Reactions Analysis

The selective mono-halogenation of benzo[d]oxazol-2(3H)-ones has been achieved using an environmentally benign protocol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Benz[d]oxazolones : The study by Ray and Ghosh (2010) explored the synthesis of 3-acetoxybenz[d]oxazol-2(3H)-ones, a derivative of 5-hydroxybenzo[d]oxazol-2(3H)-one, highlighting its role in organic synthesis processes (Ray & Ghosh, 2010).

Chemical Compound Development

  • Development of Fused Pyridine- and Oxazole-Polycyclic Systems : Research by Nicolaides et al. (1989) demonstrates the use of 5-hydroxybenzo[d]oxazol-2(3H)-one in developing novel chemical compounds with potential applications in various fields (Nicolaides et al., 1989).

Pharmaceutical and Drug Discovery

  • Anticancer Agent Synthesis : Chazin et al. (2015) conducted research on novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases, related to 5-hydroxybenzo[d]oxazol-2(3H)-one, for potential anticancer applications (Chazin et al., 2015).

Analytical Chemistry

  • Crystal and Structural Analysis : Studies like that by Sharfalddin et al. (2020) involving methyl 4-hydroxybenzoate provide insights into the structural and crystallographic analysis of derivatives of 5-hydroxybenzo[d]oxazol-2(3H)-one (Sharfalddin et al., 2020).

Biomedical Research

  • Liver Injury Protection Study : A study by Wang et al. (2020) on 4-hydroxybenzo[d]oxazol-2(3H)-one highlights its potential in protecting against acute liver injury, showcasing the biomedical research relevance of this compound (Wang et al., 2020).

Safety And Hazards

The safety and hazards of similar compounds have been analyzed .

Future Directions

The future directions in the research of similar compounds involve the development of safer and more active anti-inflammatory agents .

properties

IUPAC Name

5-hydroxy-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUICLNAZOIKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581487
Record name 5-Hydroxy-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxybenzo[d]oxazol-2(3H)-one

CAS RN

54209-92-6
Record name 5-Hydroxy-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TG Albert - 2022 - opus4.kobv.de
This thesis is about the development of biased ligands for G protein-coupled receptors (GPCRs). We focused specifically on the intensively investigated β-adrenergic receptors and the 5…
Number of citations: 3 opus4.kobv.de

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